Cas no 365532-11-2 (octahydropiperazino[2,1-c]morpholin-1-one)

Octahydropiperazino[2,1-c]morpholin-1-one is a heterocyclic compound featuring a fused piperazine-morpholine structure, offering a unique scaffold for pharmaceutical and chemical applications. Its rigid bicyclic framework enhances molecular stability, making it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules. The compound’s nitrogen-rich structure allows for versatile functionalization, enabling the development of derivatives with tailored properties. Its potential utility spans drug discovery, where it may serve as a precursor for CNS-active agents or enzyme inhibitors. The saturated ring system contributes to improved solubility and metabolic stability, advantageous in optimizing pharmacokinetic profiles. Further research may explore its role in peptidomimetics or as a ligand in catalysis.
octahydropiperazino[2,1-c]morpholin-1-one structure
365532-11-2 structure
Product Name:octahydropiperazino[2,1-c]morpholin-1-one
CAS No:365532-11-2
MF:C7H12N2O2
MW:156.182381629944
CID:297366
PubChem ID:22989498
Update Time:2025-06-09

octahydropiperazino[2,1-c]morpholin-1-one Chemical and Physical Properties

Names and Identifiers

    • Pyrazino[2,1-c][1,4]oxazin-1(6H)-one,hexahydro-
    • Pyrazino[2,1-c][1,4]oxazin-1(6H)-one, hexahydro- (9CI)
    • 4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one
    • octahydropiperazino[2,1-c]morpholin-1-one
    • Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one
    • SCHEMBL5255720
    • 365532-11-2
    • CS-0057930
    • DTXSID60629377
    • Inchi: 1S/C7H12N2O2/c10-7-6-5-8-1-2-9(6)3-4-11-7/h6,8H,1-5H2
    • InChI Key: JBIXOAJROGQPPH-UHFFFAOYSA-N
    • SMILES: O1CCN2CCNCC2C1=O

Computed Properties

  • Exact Mass: 156.089877630g/mol
  • Monoisotopic Mass: 156.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 41.6Ų

octahydropiperazino[2,1-c]morpholin-1-one Pricemore >>

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octahydropiperazino[2,1-c]morpholin-1-one Suppliers

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(CAS:365532-11-2)octahydropiperazino[2,1-c]morpholin-1-one
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:25
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octahydropiperazino[2,1-c]morpholin-1-one Related Literature

Additional information on octahydropiperazino[2,1-c]morpholin-1-one

Introduction to Octahydropiperazino[2,1-c]morpholin-1-one (CAS No. 365532-11-2)

Octahydropiperazino[2,1-c]morpholin-1-one, a compound with the chemical identifier CAS No. 365532-11-2, represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural framework and potential applications in the development of novel therapeutic agents. The molecular structure of octahydropiperazino[2,1-c]morpholin-1-one combines the functionalities of piperazine and morpholine rings, creating a versatile scaffold that can be modified to target various biological pathways.

The synthesis and characterization of this compound have been subjects of extensive research, particularly in the context of designing molecules with enhanced pharmacological properties. Recent studies have highlighted the importance of such scaffolds in the development of drugs that exhibit improved solubility, bioavailability, and reduced toxicity. The< strong> octahydropiperazino[2,1-c]morpholin-1-one framework has shown promise in modulating enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer.

In the realm of drug discovery, the< strong>CAS No. 365532-11-2 compound has been explored for its potential as a lead molecule in the synthesis of more complex derivatives. Researchers have leveraged its structural flexibility to develop analogs that exhibit enhanced binding affinity and selectivity for specific targets. For instance, modifications to the piperazine ring have been found to improve interactions with certain protein kinases, making it a valuable starting point for antineoplastic agents.

The pharmacokinetic profile of< strong> octahydropiperazino[2,1-c]morpholin-1-one has also been a focus of investigation. Studies indicate that this compound exhibits favorable metabolic stability and moderate oral bioavailability, which are critical factors for therapeutic efficacy. Furthermore, its ability to cross the blood-brain barrier has opened up possibilities for treating central nervous system disorders. The compound's interaction with cytochrome P450 enzymes has been thoroughly examined to assess its potential for drug-drug interactions.

Recent advancements in computational chemistry have enabled more efficient virtual screening and design of derivatives based on< strong>CAS No. 365532-11-2. Molecular docking studies have identified key pockets on target proteins where modifications to the< strong> octahydropiperazino[2,1-c]morpholin-1-one scaffold can enhance binding affinity. These findings have guided experimental efforts toward optimizing lead compounds for clinical development.

The therapeutic potential of this compound has been further explored in preclinical models. Initial studies suggest that derivatives of< strong>CAS No. 365532-11-2 may have applications in treating chronic inflammatory diseases by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Additionally, its ability to interact with specific receptors has raised interest in its potential use as an antipsychotic or anxiolytic agent.

The synthetic pathways for< strong/octahydropiperazino[2,1-c]morpholin-1-one/strong>< have been refined to ensure high yields and purity, making it accessible for further derivatization and testing. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups onto the scaffold. These synthetic strategies have enabled the rapid generation of libraries of compounds for high-throughput screening.

In conclusion, CAS No. 365532-11-2, corresponding to< strong/octahydropiperazino[2,1-c]morpholin-1-one/strong>, represents a promising candidate in medicinal chemistry with significant therapeutic implications. Its unique structural features and favorable pharmacokinetic properties make it an attractive scaffold for developing novel drugs targeting various diseases. Continued research into this compound and its derivatives is expected to yield breakthroughs in drug discovery and development.

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(CAS:365532-11-2)octahydropiperazino[2,1-c]morpholin-1-one
A1085972
Purity:99%
Quantity:1g
Price ($):1245.0
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